3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol
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Overview
Description
3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a bromine atom, two nitro groups, and a phenyl group attached to the benzofuran core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol typically involves multiple steps, starting with the formation of the benzofuran core One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate reagentsFor example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while nitration can be performed using a mixture of concentrated nitric and sulfuric acids .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors for better control over reaction conditions and minimizing by-products. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its biological activities, such as antibacterial and anti-tumor properties.
Medicine: Potential lead compound for developing new drugs targeting specific diseases.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol depends on its specific application. For instance, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The nitro groups can undergo redox cycling, generating reactive oxygen species that damage cellular components. The bromine atom and phenyl group may enhance the compound’s binding affinity to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5,7-dinitro-2-phenylbenzofuran
- 5,7-dinitro-2-phenylbenzofuran
- 3-bromo-2-phenylbenzofuran
Uniqueness
3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol is unique due to the presence of both bromine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The hydroxyl group at the 4-position also adds to its uniqueness, potentially enhancing its solubility and interaction with biological targets .
Properties
IUPAC Name |
3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrN2O6/c15-11-10-12(18)8(16(19)20)6-9(17(21)22)14(10)23-13(11)7-4-2-1-3-5-7/h1-6,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRCLZZBSKZNHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C(=CC(=C3O2)[N+](=O)[O-])[N+](=O)[O-])O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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